N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
Overview
Description
“N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide” is a spiro compound, which is a bicyclic organic compound where the two rings share a single atom . The “methoxyphenyl” part suggests the presence of a methoxy group (-OCH3) attached to a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring without the double bonds). The “1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide” part suggests a spiro compound with oxygen and nitrogen atoms in the rings, and a carboxamide group (-CONH2) attached to one of the carbon atoms in the ring .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a complex three-dimensional shape due to the spiro ring system. The presence of oxygen and nitrogen atoms in the rings would also likely result in interesting chemical properties, as these atoms are more electronegative than carbon and can participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties would depend on the exact structure of the compound, including the arrangement of atoms and the presence of any functional groups .Scientific Research Applications
Mass Spectrometric Analysis
The mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane shows a distinct peak at m/e 87, differing from common fragments of ethylenedioxy ketals. This finding, supported by deuterium labeling, contributes to the understanding of its fragmentation mechanisms (Solomons, 1982).
Crystallographic Analysis
The preparation and crystallographic analysis of cyclohexane-5-spirohydantoin derivatives, including 8-azaspiro[4.5]decane variants, reveal how substituents on the cyclohexane ring influence supramolecular arrangements, highlighting the importance of these compounds in crystal engineering (Graus et al., 2010).
Pharmaceutical Research
BMY 7378, related to 8-azaspiro[4.5]decane, is identified as a selective antagonist for the alpha 1D-adrenoceptor subtype, contributing to pharmaceutical research on receptor selectivity (Goetz et al., 1995).
Environmental Chemistry
A Mannich base derivative of 1,4-dioxa-8-azaspiro[4.5]decane shows potential in environmental chemistry for the removal of carcinogenic azo dyes and aromatic amines from water, indicating its use in water treatment technologies (Akceylan et al., 2009).
Antiviral Research
Compounds with a 1-thia-4-azaspiro[4.5]decan-4-yl structure have shown antiviral activity against influenza and coronavirus, demonstrating their potential in developing new antiviral drugs (Göktaş et al., 2012; Apaydın et al., 2020).
Nonlinear Optical Materials
8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) is recognized as a material for nonlinear optical devices, providing insights into the development of optical materials and frequency doublers for laser diodes (Kagawa et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could potentially involve exploring its synthesis, characterizing its physical and chemical properties, and investigating any biological activity. This could involve in vitro studies (e.g., studying the compound’s behavior in a test tube or petri dish), in vivo studies (e.g., studying the compound’s effects in a living organism), or computational studies (e.g., using computer models to predict the compound’s properties) .
properties
IUPAC Name |
N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-19-13-4-2-12(3-5-13)16-14(18)17-8-6-15(7-9-17)20-10-11-21-15/h2-5H,6-11H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEAQRXBKOTQDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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